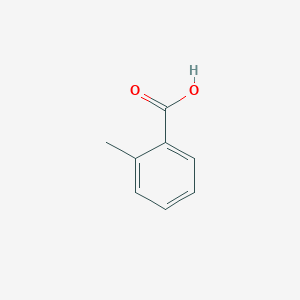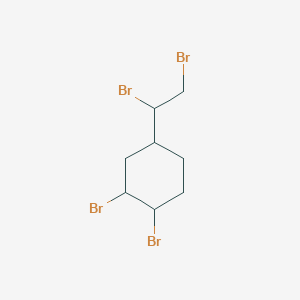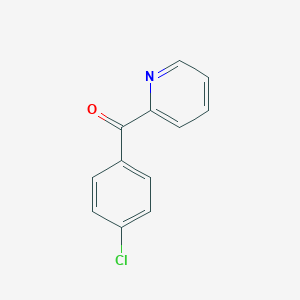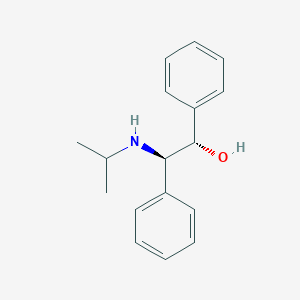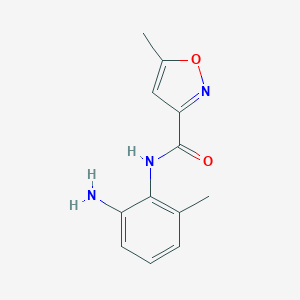
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as AMN082, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders. It belongs to the class of compounds called metabotropic glutamate receptor agonists, which are known to modulate the activity of glutamate receptors in the brain. In
Wirkmechanismus
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide acts as a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7), which is predominantly expressed in the brain. Activation of mGluR7 has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can lead to changes in synaptic plasticity, which is essential for learning and memory.
Biochemische Und Physiologische Effekte
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in the brain. It has been shown to enhance the release of GABA and reduce the release of glutamate, which can lead to a reduction in excitotoxicity. Excitotoxicity is a process that occurs when there is excessive activation of glutamate receptors, leading to neuronal damage and death. N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its high purity and potency. This makes it suitable for use in a wide range of experiments, including in vivo and in vitro studies. However, one limitation of using N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects. Another limitation is its selectivity for mGluR7, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide. One area of interest is its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. Another area of interest is its potential use in enhancing cognitive function and memory. Further research is also needed to explore the long-term effects of N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide and its potential side effects. Additionally, there is a need for more research on the development of novel mGluR7 agonists with improved selectivity and potency.
Synthesemethoden
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-6-methylphenol with 2-bromo-5-methyl-3-isoxazolecarboxylic acid, followed by reduction and protection of the resulting compound. The protected compound is then subjected to further reactions to yield N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. It has been shown to modulate the activity of glutamate receptors in the brain, which are known to play a key role in these disorders. N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has also been studied for its potential use in enhancing cognitive function and memory.
Eigenschaften
CAS-Nummer |
145440-95-5 |
|---|---|
Produktname |
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide |
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
N-(2-amino-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-3-5-9(13)11(7)14-12(16)10-6-8(2)17-15-10/h3-6H,13H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
ZLIYHUBWUUXMCA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N)NC(=O)C2=NOC(=C2)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N)NC(=O)C2=NOC(=C2)C |
Synonyme |
N-(2-amino-6-methyl-phenyl)-5-methyl-oxazole-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



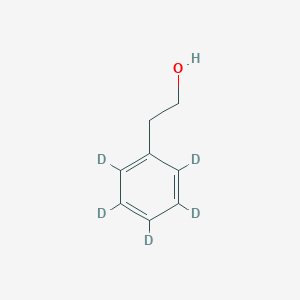
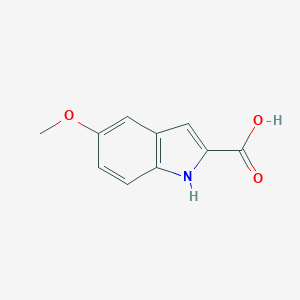
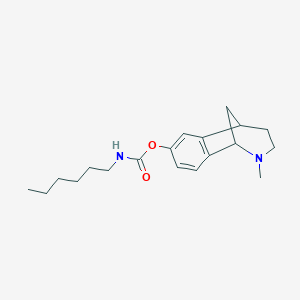
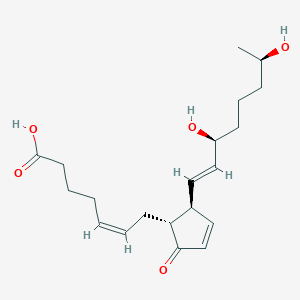
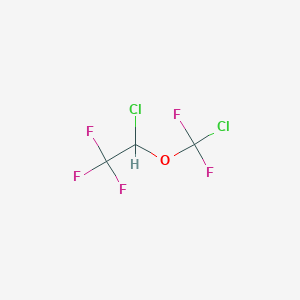
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

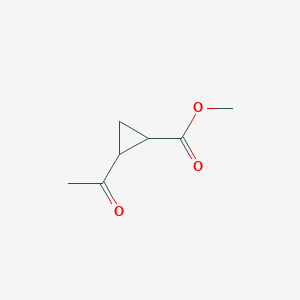
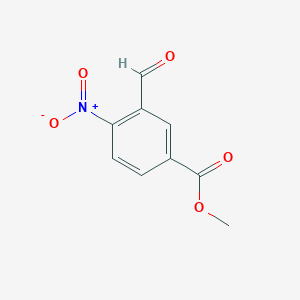
![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
